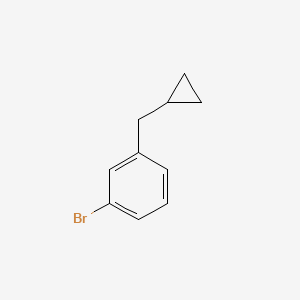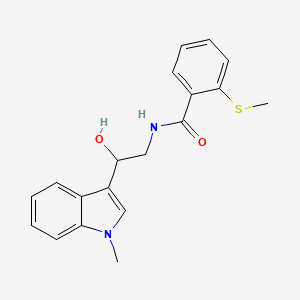![molecular formula C20H15FN4O4S B2522155 N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251607-96-1](/img/structure/B2522155.png)
N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities, which can be informative for understanding the potential properties of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions that build complex heterocyclic systems. For example, the synthesis of pyridine-3-sulfonamide derivatives with antifungal activity involves starting from 4-chloropyridine-3-sulfonamide and proceeding through a series of reactions to introduce the 1,2,4-triazole substituents . Similarly, the synthesis of sulfonamides and sulfinyl derivatives from triazolopyridine and pyrimidine thiol derivatives involves reactions with chloromethylated heterocycles . These methods suggest that the synthesis of this compound would likely be complex and require careful planning to introduce the correct substituents at the appropriate steps in the synthesis.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is critical for their biological activity. The presence of the triazolo[4,3-a]pyridine moiety, for instance, is a common feature in compounds with potential anticonvulsant and antimicrobial activities . The electronic properties of these heterocycles, such as electrostatic isopotential maps, can influence their interaction with biological targets . The sulfonamide group is another common feature that can confer antimicrobial activity, as seen in the compounds synthesized for antifungal applications . The specific arrangement of these groups in the compound of interest would be expected to play a significant role in its biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often influenced by the presence of functional groups that can participate in various interactions. For instance, the sulfonamide group can act as a hydrogen bond donor or acceptor, which can be crucial for binding to biological targets . The triazolo[4,3-a]pyridine core may also undergo reactions with nucleophiles or electrophiles depending on its substitution pattern . Understanding the reactivity of these functional groups can help predict how the compound might be modified or degraded under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like this compound are influenced by their molecular structure. Lipophilicity, pKa, and solubility are important parameters that affect a compound's bioavailability and distribution within the body . The presence of fluorine can increase the compound's lipophilicity, potentially enhancing its ability to cross biological membranes . The sulfonamide group's acidity can affect the compound's ionization state at physiological pH, which in turn can influence its interaction with biological targets . These properties are crucial for the design of compounds with desirable pharmacokinetic and pharmacodynamic profiles.
Applications De Recherche Scientifique
Antimicrobial Applications
The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives have demonstrated antimicrobial activity. Abdel-Motaal and Raslan (2014) synthesized several new substituted sulfonamides and sulfinyl compound derivatives, which were screened for their antimicrobial activity, indicating the potential of these compounds in antimicrobial research (F. Abdel-Motaal & M. Raslan, 2014).
Herbicidal Activity
Another area of application is in the development of herbicides. Research has shown that triazolopyrimidine sulfonamide compounds, similar in structure to the specified chemical, act as acetohydroxyacid synthase inhibitors, a group of herbicides. Chen et al. (2009) modified the methyl group of Flumetsulam to produce a new herbicidal compound demonstrating significant herbicidal activity and faster degradation in soil (Chao-Nan Chen et al., 2009).
Anticancer and Antiproliferative Effects
Sulfonamide derivatives, including triazolo[4,3-a]pyridines, have been explored for their anticancer effects. Wang et al. (2015) studied the modification of a compound to reduce toxicity and retain anticancer activity, highlighting the potential use of such compounds in cancer treatment (Xiao-meng Wang et al., 2015).
Antitubercular Agents
The synthesis of sulfonamides and S-benzyl derivatives of substituted/unsubstituted S-triazolo-(3,4,-b)-benzothiazole-3-thio-nes, evaluated for antitubercular activity against Mycobacterium tuberculosis, demonstrates the potential of these compounds as antitubercular agents (Sandeep D. Paranjape et al., 2001).
Anticonvulsant Activity
Kelley et al. (1995) synthesized a series of (fluorobenzyl)triazolo[4,5-c]pyridines and tested them for activity against seizures in rodents, identifying compounds with promising anticonvulsant profiles (J. Kelley et al., 1995).
Surface Activity and Antibacterial Evaluation
El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives, demonstrating their potential as antimicrobial agents and surface-active agents, indicating a broad spectrum of applications beyond the pharmaceutical domain (R. El-Sayed, 2006).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4S/c21-17-4-2-1-3-14(17)10-25(15-5-7-18-19(9-15)29-13-28-18)30(26,27)16-6-8-20-23-22-12-24(20)11-16/h1-9,11-12H,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWFTQKKMIZCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N(CC3=CC=CC=C3F)S(=O)(=O)C4=CN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)

![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)
![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)


![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)
![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)